N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride
Description
Properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-methoxynaphthalene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S.ClH/c1-30-22-14-19-10-6-5-9-18(19)13-20(22)24(29)27-25-26-21-11-12-28(16-23(21)31-25)15-17-7-3-2-4-8-17;/h2-10,13-14H,11-12,15-16H2,1H3,(H,26,27,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAYYZYJZQSPHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC4=C(S3)CN(CC4)CC5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride typically involves multiple steps:
Formation of the Thiazolopyridine Ring: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyridine core.
Amidation: The final step involves the coupling of the thiazolopyridine intermediate with 3-methoxy-2-naphthoic acid or its derivatives, using coupling agents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the thiazolopyridine ring or the naphthamide moiety, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl and methoxy positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or strong bases like sodium hydride for nucleophilic substitution.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Dihydro or tetrahydro derivatives of the parent compound.
Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.
Scientific Research Applications
The compound exhibits various biological activities that make it a candidate for further research:
1. Inhibition of Protein Kinases:
- It primarily interacts with Jun N-terminal kinases (JNK), specifically JNK2 and JNK3. Inhibition of these kinases is crucial as they are involved in stress responses and apoptosis regulation.
- Studies have indicated that derivatives can inhibit JNK kinases with IC50 values suggesting potent activity (pIC50 values around 6.5 to 6.7) .
2. Anti-inflammatory Effects:
- By inhibiting JNK pathways, the compound may reduce inflammation, making it a potential candidate for treating inflammatory conditions.
3. Neuroprotective Properties:
- The ability to modulate cellular stress responses offers neuroprotection in models of neurodegeneration, indicating its potential use in neuroprotective therapies.
4. Anticancer Activity:
- In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by activating caspase pathways while inhibiting JNK-mediated survival signals .
Case Studies
Several studies illustrate the compound's efficacy and potential applications:
Case Study 1: Neuroprotection in Animal Models
- A study evaluated the neuroprotective effects of a thiazolo-pyridine derivative in a rat model of Parkinson's disease. Results showed significant reductions in neuroinflammation and improvements in motor function following treatment with the compound .
Case Study 2: Cancer Cell Line Studies
- Research involving various cancer cell lines demonstrated that the compound effectively induced apoptosis by activating caspase pathways while simultaneously inhibiting survival signals mediated by JNK. This dual mechanism suggests its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The thiazolopyridine ring could facilitate binding to specific protein sites, while the naphthamide moiety might enhance its interaction with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Pharmacological Properties
- Ethyl (): Reduces steric bulk, possibly improving metabolic stability but associated with discontinuation due to safety risks . Methyl (): Simplifies synthesis but may reduce binding specificity due to smaller hydrophobic surface .
Amide Group Variations :
- 3-Methoxy-2-naphthamide (Target Compound) : The naphthyl system increases aromatic surface area for target engagement, while the methoxy group enhances water solubility .
- 4-tert-Butylbenzamide () : The tert-butyl group significantly boosts lipophilicity, which may affect blood-brain barrier penetration .
- Acetamide () : Minimal steric demand but reduced capacity for target-specific interactions .
Supplier Landscape and Commercial Availability
- Benzyl-derived analogs (e.g., 2-(4-fluorophenyl)acetamide, cyclohexanecarboxamide) are supplied by multiple vendors (Evidences 5–6), indicating commercial interest in this scaffold .
- The target compound’s niche substitution (3-methoxy-2-naphthamide) may limit suppliers compared to simpler derivatives.
Biological Activity
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure incorporates various heterocyclic components that contribute to its biological activity. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H22N2O2S·HCl, with a molecular weight of approximately 394.92 g/mol. The compound features a thiazolo-pyridine core structure that is pivotal for its pharmacological properties.
Research indicates that this compound may interact with specific biological targets such as enzymes or receptors involved in disease pathways. Its biological activity is primarily attributed to:
- Beta-Adrenoceptor Agonism : Similar compounds have shown selective activation of beta3-adrenoceptors, which play a crucial role in metabolic regulation and obesity treatment . The integrity of the thiazolo-pyridine ring is essential for maintaining this activity; modifications can significantly alter potency and selectivity .
- Antiproliferative Effects : Preliminary studies suggest that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. This suggests potential applications in oncology .
Therapeutic Potential
The compound's diverse biological activities indicate its potential use in treating various conditions:
- Metabolic Disorders : As a beta3-adrenoceptor agonist, it may help in the management of obesity and related metabolic disorders.
- Cancer Therapy : Antiproliferative properties position it as a candidate for further development in cancer treatment.
- Anti-inflammatory Applications : The compound may also exhibit anti-inflammatory effects, contributing to its therapeutic versatility .
In Vitro Studies
In vitro studies have demonstrated the biological efficacy of compounds related to this compound:
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of maintaining the thiazolo-pyridine structure for optimal biological activity. Alterations to this scaffold can lead to reduced efficacy at beta3-adrenoceptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
